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Compound Name:
hydrochloride

Cat. No.: B1591269

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)ethanamine
hydrochloride, a significant chemical intermediate. The document delineates its molecular
structure, physicochemical properties, and a plausible synthetic pathway. While this compound
is primarily utilized in research and development settings as a building block for more complex
molecules, this guide aims to consolidate the available technical information for researchers,
scientists, and professionals in drug development and chemical synthesis. This document is
structured to provide both foundational knowledge and practical insights into the nature and
handling of this compound.

Introduction and Chemical Identity

2-(2-Chlorophenoxy)ethanamine hydrochloride is an organic salt belonging to the phenoxy-
ethylamine class of compounds. Its structure is characterized by a 2-chlorophenoxy group
linked via an ether bond to an ethanamine moiety, which is present as a hydrochloride salt.
This arrangement of functional groups makes it a versatile precursor in organic synthesis,
particularly for the development of novel pharmaceutical and agrochemical agents. The
presence of the chlorine atom on the aromatic ring and the primary amine group provides two
key points for chemical modification, allowing for its incorporation into a wide range of
molecular scaffolds.
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The hydrochloride salt form enhances the compound's stability and aqueous solubility
compared to its free base, making it more convenient for storage, handling, and use in various
reaction conditions.

Synonyms:
e 2-(2-Chlorophenoxy)-1-ethanamine hydrochloride

o Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1)

Molecular Structure and Physicochemical

Properties
Molecular Structure

The chemical structure of 2-(2-Chlorophenoxy)ethanamine hydrochloride consists of a
benzene ring substituted with a chlorine atom at the ortho position. This chlorophenyl group is
connected through an ether linkage to an ethyl chain, which terminates in an amino group
protonated with hydrochloric acid.

l#.2D Chemical Structure of 2-(2-Chlorophenoxy)ethanamine hydrochloride

The spatial arrangement of the atoms and the electronic effects of the substituents are key to
its reactivity. The electron-withdrawing nature of the chlorine atom influences the properties of
the aromatic ring, while the ether linkage provides a degree of conformational flexibility.

Molecular Formula and Weight

The molecular formula and weight of 2-(2-Chlorophenoxy)ethanamine hydrochloride have
been consistently verified across multiple chemical data providers.[1][2]

e Molecular Formula: CsH11CI2NO
» Molecular Weight: 208.09 g/mol [1]

The molecular weight is calculated based on the atomic masses of the constituent elements: (8
x 12.011) + (11 x 1.008) + (2 x 35.453) + (1 x 14.007) + (1 x 15.999) = 208.09 g/mol .
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Physicochemical Data Summary

While specific experimental data for some physical properties of 2-(2-
Chlorophenoxy)ethanamine hydrochloride are not widely available in peer-reviewed
literature, the following table summarizes its key identifiers and established properties.
Information on related compounds is included for context where direct data is absent.

Property Value Source(s)

CAS Number 26378-54-1 [11[3]

Molecular Formula CsH11CI2NO [1][2]

Molecular Weight 208.09 g/mol [1]

Appearance Eleotlected to be a crystalline inferred
soli

Data not available. (For
comparison, 2-
Melting Point Chloroethylamine [4]
hydrochloride melts at 140-150
°C)

Data not available for the salt.

(The free base of the related 2-

Boiling Point i
(2-Chlorophenyl)ethylamine
boils at 120 °C / 15 mmHQg)
. Expected to be soluble in
Solubility [5]

water.

Synthesis and Mechanistic Insights

A specific, detailed, and peer-reviewed synthesis protocol for 2-(2-
Chlorophenoxy)ethanamine hydrochloride is not readily available in the public domain.
However, based on established principles of organic chemistry and known syntheses of
analogous compounds, a plausible and efficient synthetic route can be proposed. The most
likely approach involves a Williamson ether synthesis followed by a Gabriel synthesis or a
related amination strategy.
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Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chlorophenol and a
suitable 2-carbon aminating agent.

Step 1: Williamson Ether Synthesis 2-Chlorophenol is first deprotonated with a suitable base,
such as sodium hydride (NaH) or potassium carbonate (K2COs), to form the corresponding
phenoxide. This highly nucleophilic phenoxide is then reacted with a 2-haloethanol, such as 2-
bromoethanol, to form the intermediate 2-(2-chlorophenoxy)ethanol.

Step 2: Conversion of Alcohol to Amine The terminal hydroxyl group of 2-(2-
chlorophenoxy)ethanol is then converted to a primary amine. This can be achieved through
several methods:

e Via an Azide Intermediate: The alcohol is first converted to a good leaving group (e.g., a
tosylate or mesylate), followed by nucleophilic substitution with sodium azide (NaNs) and
subsequent reduction of the azide to an amine using a reducing agent like lithium aluminum
hydride (LiAIH4) or catalytic hydrogenation.

e Via a Phthalimide Intermediate (Gabriel Synthesis): The alcohol is converted to an alkyl
halide (e.g., with PBrs), which then reacts with potassium phthalimide. The resulting N-
alkylphthalimide is subsequently cleaved, typically with hydrazine (H2NNHz2), to release the
primary amine.

Finally, the resulting 2-(2-chlorophenoxy)ethanamine free base is treated with hydrochloric acid
(HCI) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired
hydrochloride salt.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic pathway.
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Caption: Proposed synthetic workflow for 2-(2-Chlorophenoxy)ethanamine hydrochloride.
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Spectroscopic and Analytical Characterization

Definitive spectroscopic data (NMR, IR, MS) for 2-(2-Chlorophenoxy)ethanamine
hydrochloride is not currently published in readily accessible scientific literature. For rigorous
structural confirmation and purity assessment, the following analytical techniques would be
essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons (in the range of 6.8-7.5 ppm), the two methylene groups of the ethyl chain (likely
triplets in the 3.0-4.5 ppm region), and a broad signal for the ammonium protons. The
coupling patterns and chemical shifts would confirm the connectivity of the molecule.

e 13C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the
eight carbon atoms in the molecule. The aromatic carbons would appear in the 110-160 ppm
region, while the aliphatic carbons of the ethyl chain would be observed at higher field (40-70

ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by specific absorption bands indicating the key
functional groups. Expected peaks would include:

N-H stretching: A broad band in the 3000-3300 cm~1 region, characteristic of the ammonium
salt.

e C-H stretching: Aromatic and aliphatic C-H stretches around 2850-3100 cm™1.
e Aromatic C=C stretching: Peaks in the 1400-1600 cm~1 region.

e C-O-C stretching: A strong band in the 1200-1250 cm~1 region, confirming the aryl ether
linkage.

e C-Cl stretching: A band in the 700-800 cm~* region.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1591269?utm_src=pdf-body
https://www.benchchem.com/product/b1591269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry would be used to confirm the molecular weight of the free base. Under
Electron lonization (EI), the molecular ion peak (M*) would be expected at m/z corresponding
to the free base CsH10CINO (approximately 171.05 amu). The isotopic pattern of the chlorine
atom (3*Cl and 3’Cl in a ~3:1 ratio) would result in a characteristic M+2 peak, providing strong
evidence for the presence of a single chlorine atom.

Applications and Research Significance

2-(2-Chlorophenoxy)ethanamine hydrochloride is primarily valuable as a chemical
intermediate. Its bifunctional nature allows it to serve as a scaffold for building more complex
molecules with potential biological activity. While specific end-products derived from this exact
intermediate are not extensively documented in major databases, compounds with the
chlorophenoxy-ethylamine motif are explored in various research areas:

o Pharmaceutical Development: Analogous structures are investigated for their potential as
therapeutic agents, particularly in areas targeting the central nervous system. The related
compound, 2-Hydroxy-2-(2-chlorophenyl)ethylamine hydrochloride, serves as a precursor for
molecules targeting neurotransmitter systems.[6]

e Agrochemical Synthesis: Phenoxy-based structures are common in herbicides and
fungicides. The reactive amine handle of this compound allows for the introduction of further
functionalities to develop new active ingredients.

o Material Science: Amines are used in the development of specialty polymers and coatings to
enhance properties like adhesion and chemical resistance.[6]

Safety and Handling

While a specific safety data sheet (SDS) for 2-(2-Chlorophenoxy)ethanamine hydrochloride
is not universally available, data from structurally related compounds suggest that it should be
handled with care.

e General Hazards: Amine hydrochlorides can be corrosive and irritants. The related
compound 2-(2-Chlorophenyl)ethylamine is classified as causing severe skin burns and eye
damage. Therefore, appropriate personal protective equipment (PPE) is essential.

e Handling Precautions:
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Work in a well-ventilated fume hood.

[e]

o

Wear chemical-resistant gloves, a lab coat, and safety goggles.

[¢]

Avoid inhalation of dust or vapors.

[¢]

Prevent contact with skin and eyes.

o Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from
incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-(2-Chlorophenoxy)ethanamine hydrochloride is a well-defined chemical entity with a
confirmed molecular structure and weight. While its primary role is that of a synthetic
intermediate, its structural features make it a compound of interest for the construction of more
elaborate molecules in the pharmaceutical and chemical industries. This guide has
consolidated the available information on its identity, properties, and a logical synthetic
approach. Further research and publication of detailed experimental and spectroscopic data
would be invaluable to the scientific community to fully exploit the potential of this versatile
building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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